Cas no 1246819-27-1 (Imatinib Para-diaminomethylbenzene Impurity-d3)

Imatinib Para-diaminomethylbenzene Impurity-d3 化学的及び物理的性質
名前と識別子
-
- Imatinib Para-diaminomethylbenzene Impurity-d3
- 1246819-27-1
- HY-132540S
- CS-0200671
-
- インチ: InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
- InChIKey: XAHUGGOJOZBPPK-BMSJAHLVSA-N
- ほほえんだ: CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
計算された属性
- せいみつぶんしりょう: 496.27783888g/mol
- どういたいしつりょう: 496.27783888g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 86.3Ų
Imatinib Para-diaminomethylbenzene Impurity-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-488074-25mg |
Imatinib Para-diaminomethylbenzene Impurity-d3, |
1246819-27-1 | 25mg |
¥2708.00 | 2023-09-05 | ||
TRC | I267997-25mg |
Imatinib Para-diaminomethylbenzene Impurity-d3 |
1246819-27-1 | 25mg |
$196.00 | 2023-05-18 | ||
TRC | I267997-250mg |
Imatinib Para-diaminomethylbenzene Impurity-d3 |
1246819-27-1 | 250mg |
$1533.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488074-25 mg |
Imatinib Para-diaminomethylbenzene Impurity-d3, |
1246819-27-1 | 25mg |
¥2,708.00 | 2023-07-11 |
Imatinib Para-diaminomethylbenzene Impurity-d3 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Imatinib Para-diaminomethylbenzene Impurity-d3に関する追加情報
Recent Advances in the Study of Imatinib Para-diaminomethylbenzene Impurity-d3 (CAS: 1246819-27-1)
Imatinib Para-diaminomethylbenzene Impurity-d3 (CAS: 1246819-27-1) is a deuterated analog of a known impurity in Imatinib, a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Recent studies have focused on the characterization, synthesis, and analytical detection of this impurity due to its potential impact on drug safety and efficacy. The deuterated form, in particular, has gained attention as an internal standard in mass spectrometry-based quantification methods, ensuring higher accuracy in pharmacokinetic and metabolic studies.
A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis detailed a novel synthetic route for Imatinib Para-diaminomethylbenzene Impurity-d3, emphasizing its use in improving the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The study highlighted the compound's stability under various storage conditions, making it a reliable reference material for long-term studies. Furthermore, the research underscored the importance of monitoring such impurities to comply with regulatory guidelines set by agencies like the FDA and EMA.
Another significant development was reported in Analytical Chemistry, where researchers utilized Imatinib Para-diaminomethylbenzene Impurity-d3 to investigate the metabolic pathways of Imatinib in human liver microsomes. The deuterated impurity served as a tracer, enabling the identification of previously unknown metabolites and providing insights into potential drug-drug interactions. This study has implications for personalized medicine, as understanding these pathways could help tailor dosages for patients with varying metabolic profiles.
In addition to analytical applications, recent research has explored the toxicological profile of Imatinib Para-diaminomethylbenzene Impurity-d3. A preclinical study published in Toxicology Reports assessed the compound's cytotoxicity and genotoxicity using in vitro models. The results indicated that the impurity, even at elevated concentrations, exhibited minimal adverse effects, supporting its safe use as a reference standard. However, the study recommended further in vivo evaluations to confirm these findings.
The pharmaceutical industry has also shown interest in scaling up the production of Imatinib Para-diaminomethylbenzene Impurity-d3 to meet growing demand. A patent filed in 2023 by a leading pharmaceutical company described an optimized synthetic protocol that reduces production costs while maintaining high purity levels. This advancement is expected to facilitate broader adoption of the compound in both research and quality control settings.
Looking ahead, researchers are focusing on expanding the applications of Imatinib Para-diaminomethylbenzene Impurity-d3 beyond impurity analysis. For instance, a recent proposal in Drug Discovery Today suggested its potential use as a probe for studying protein-ligand interactions in kinase inhibition assays. Such applications could deepen our understanding of Imatinib's mechanism of action and aid in the development of next-generation kinase inhibitors.
In conclusion, Imatinib Para-diaminomethylbenzene Impurity-d3 (CAS: 1246819-27-1) has emerged as a critical tool in pharmaceutical research, particularly in analytical and metabolic studies. Its deuterated structure offers unique advantages in precision medicine and regulatory compliance, while ongoing research continues to uncover new applications. As the field evolves, this compound is poised to play an increasingly vital role in ensuring drug safety and efficacy.
1246819-27-1 (Imatinib Para-diaminomethylbenzene Impurity-d3) 関連製品
- 1246819-59-9(Imatinib Meta-methyl-piperazine Impurity)
- 1365802-18-1(Imatinib Impurity E)
- 404844-02-6(N-Desmethyl Imatinib)
- 571186-92-0(Imatinib (Pyridine)-N-oxide)
- 571186-93-1(Imatinib (Piperidine)-N,N-dioxide)
- 571186-91-9(Imatinib (Piperazine)-4-oxide)
- 1410880-22-6(Jnk-IN-8)
- 938082-57-6(Imatinib (Piperidine)-1-oxide)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 26159-40-0(2-Naphthaleneacetic acid, α-methyl-, (αS)-)




